1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
The compound “1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one” is a type of imidazole, a five-membered heterocyclic moiety . Imidazoles are known to have a broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound is a solid or viscous liquid at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one can be synthesized through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This method uses the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of nitriles with ammonia and formaldehyde.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert this compound into imidazoline derivatives.
Substitution: This compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Electrophiles and Nucleophiles: Various electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines) can be used in substitution reactions.
Major Products Formed
Oxidation Products: Imidazole derivatives.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
Imidazole: A parent compound with a similar structure but without the methyl groups.
1,3-Dimethylimidazole: A similar compound with methyl groups at different positions.
2-Methylimidazole: A compound with a single methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
3,5-dimethyl-1H-imidazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-7(2)5(8)6-4/h3H,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNBBWXXNYVGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93782-02-6 | |
Record name | 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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